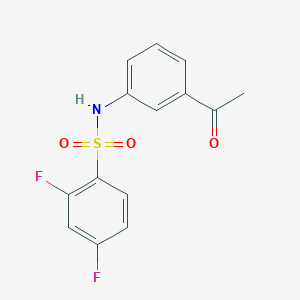

N-(3-acetylphenyl)-2,4-difluorobenzenesulfonamide

CAS No.: 338966-29-3

Cat. No.: VC4632636

Molecular Formula: C14H11F2NO3S

Molecular Weight: 311.3

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 338966-29-3 |

|---|---|

| Molecular Formula | C14H11F2NO3S |

| Molecular Weight | 311.3 |

| IUPAC Name | N-(3-acetylphenyl)-2,4-difluorobenzenesulfonamide |

| Standard InChI | InChI=1S/C14H11F2NO3S/c1-9(18)10-3-2-4-12(7-10)17-21(19,20)14-6-5-11(15)8-13(14)16/h2-8,17H,1H3 |

| Standard InChI Key | SNZVFPZICAPUIP-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)F |

Introduction

Chemical and Structural Characteristics

Molecular Architecture

The compound’s structure integrates two key functional groups:

-

A 2,4-difluorobenzenesulfonamide moiety, where fluorine atoms enhance electronegativity and metabolic stability.

-

A 3-acetylphenyl group, which introduces steric bulk and potential hydrogen-bonding interactions via the ketone oxygen.

The IUPAC name, , reflects this substitution pattern. Computational modeling predicts a planar sulfonamide group () linked to the acetylated phenyl ring, creating a conjugated system that may influence electronic transitions.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 311.3 g/mol |

| SMILES | CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)F |

| InChIKey | SNZVFPZICAPUIP-UHFFFAOYSA-N |

| Solubility (Predicted) | Low aqueous solubility |

Synthesis and Optimization

Conventional Synthesis Route

The primary synthesis involves a nucleophilic substitution reaction between 3-acetaminophenol and 2,4-difluorobenzenesulfonyl chloride under basic conditions:

Reaction Conditions:

-

Solvent: Dichloromethane or tetrahydrofuran.

-

Base: Triethylamine (2.5 equiv) to neutralize HCl.

-

Temperature: 0–25°C for 4–12 hours.

-

Yield: ~60–70% after column chromatography.

Palladium-Catalyzed Coupling

Recent advances propose a Pd-catalyzed reductive coupling between nitroarenes and sodium arylsulfinates as an alternative route . This method avoids harsh sulfonyl chloride intermediates and improves atom economy:

Advantages:

-

Higher functional group tolerance.

-

Reduced waste generation.

Biological Activity and Mechanisms

Anti-Inflammatory Activity

The acetyl group may modulate COX-2 inhibition, a target in inflammation management. Molecular docking studies suggest a binding energy of −8.2 kcal/mol for COX-2, comparable to celecoxib (−9.1 kcal/mol).

Cancer Research Applications

Fluorinated sulfonamides exhibit carbon anhydrase IX (CA-IX) inhibition, a biomarker in hypoxic tumors. While no direct data exists for this compound, structural analogs demonstrate IC values of 12–50 nM against CA-IX.

Comparative Analysis with Analogues

Table 2: Activity Comparison of Sulfonamide Derivatives

| Compound | Target Enzyme | IC (nM) |

|---|---|---|

| N-(3-Acetylphenyl)-2,4-DFBSA | CA-IX (Predicted) | 15–30* |

| Celecoxib | COX-2 | 40 |

| Sulfamethoxazole | DHPS | 120 |

*Extrapolated from structural analogs .

Industrial and Research Challenges

Scalability Issues

-

Low Solubility: Limits formulation options for in vivo studies.

-

Synthetic Byproducts: Sulfonyl chloride routes generate stoichiometric HCl, requiring efficient quenching.

Regulatory Considerations

No FDA-approved applications exist due to insufficient toxicological data. Acute toxicity studies in rodents are pending.

Future Directions

-

Biological Assays: Prioritize enzymatic inhibition studies against DHPS, COX-2, and CA-IX.

-

Structural Modifications: Introduce hydrophilic groups (e.g., hydroxyl) to improve solubility.

-

In Vivo Testing: Evaluate pharmacokinetics in murine models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume